4-[4-[bis(fluoranyl)methoxy]phenyl]-3-cyclopropyl-6-(2-methylindazol-5-yl)-2~{H}-pyrazolo[4,3-b]pyridin-5-one
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Overview
Description
Preparation Methods
The synthesis of AZ’9567 involves a structure-based drug discovery approach. Researchers optimized the compound through relative binding free energy calculations, resulting in a potent MAT2A inhibitor with favorable pharmacokinetic properties . The specific synthetic routes and reaction conditions for AZ’9567 are proprietary and not publicly disclosed.
Chemical Reactions Analysis
AZ’9567 undergoes various chemical reactions, including inhibition of the metabolic enzyme methionine-adenosyl transferase 2A (MAT2A). This inhibition leads to significant S-adenosylmethionine (SAM) depletion and extensive methionine accumulation in the plasma, liver, brain, and heart of treated rats . The compound’s interactions with MAT2A result in broad perturbations in pathways covering one-carbon metabolism, trans-sulfuration, and lipid metabolism .
Scientific Research Applications
AZ’9567 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In preclinical experiments, AZ’9567 demonstrated similar anti-inflammatory effects to prednisolone, both in vivo in a rat model of joint inflammation and ex vivo by inhibiting lipopolysaccharide-stimulated TNFα release in human whole blood . Additionally, AZ’9567 has been evaluated for its safety and tolerability in Phase 1 and Phase 2a studies in healthy volunteers and patients .
Mechanism of Action
AZ’9567 exerts its effects by selectively modulating the glucocorticoid receptor. Unlike traditional steroids, AZ’9567 binds the glucocorticoid receptor differently, inducing a unique transcriptomic response . This selective modulation results in anti-inflammatory effects without the deleterious impact on glucose homeostasis observed with prednisolone . The compound’s inhibition of MAT2A leads to SAM depletion and methionine accumulation, affecting various metabolic pathways .
Comparison with Similar Compounds
AZ’9567 is unique compared to other glucocorticoid receptor modulators due to its selective, non-steroidal nature and differentiated safety profile. Similar compounds include prednisolone and dexamethasone, which are traditional steroids used for their anti-inflammatory properties . Unlike prednisolone, AZ’9567 does not affect the serum sodium:potassium ratio and has a less disruptive impact on fluid and electrolyte balance .
Properties
Molecular Formula |
C24H19F2N5O2 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
3-cyclopropyl-4-[4-(difluoromethoxy)phenyl]-6-(2-methylindazol-5-yl)-2H-pyrazolo[4,3-b]pyridin-5-one |
InChI |
InChI=1S/C24H19F2N5O2/c1-30-12-15-10-14(4-9-19(15)29-30)18-11-20-22(21(28-27-20)13-2-3-13)31(23(18)32)16-5-7-17(8-6-16)33-24(25)26/h4-13,24H,2-3H2,1H3,(H,27,28) |
InChI Key |
QEASMQZYZCGOSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)C3=CC4=NNC(=C4N(C3=O)C5=CC=C(C=C5)OC(F)F)C6CC6 |
Origin of Product |
United States |
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